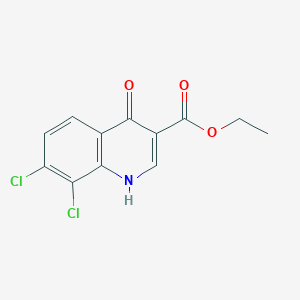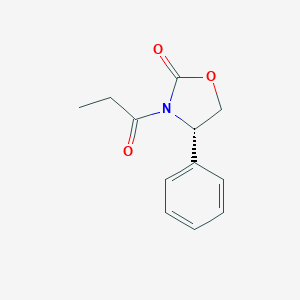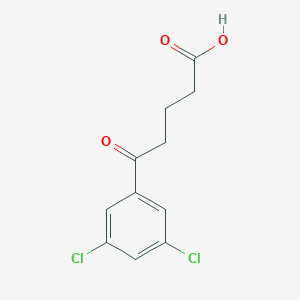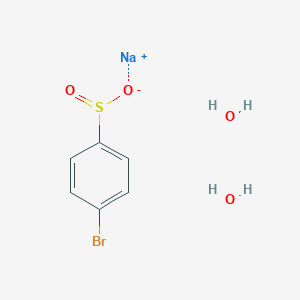![molecular formula C15H7IN2O3 B070816 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-51-1](/img/structure/B70816.png)
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione, also known as IQD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IQD is a member of the indoloquinazoline family of compounds and has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and division. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of various neurotransmitter receptors in the brain, which may contribute to its effects on behavior and cognition.
Biochemische Und Physiologische Effekte
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cells and neurotransmitter receptors, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have antioxidant and anti-inflammatory properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters. However, the synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise. In addition, the potential toxicity of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione must be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. One area of interest is the development of new cancer therapies based on the inhibitory effects of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione on cancer cells. In addition, the potential therapeutic applications of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in other diseases, such as Alzheimer's disease and Parkinson's disease, are also being explored. Finally, further research is needed to fully understand the mechanisms of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione and to develop new synthetic methods for its production.
Synthesemethoden
The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a multi-step process that involves the reaction of 2-amino-3-iodoaniline with various reagents to create the desired compound. The final step involves the oxidation of the intermediate compound to form 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a potent inhibitory effect on a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used as a tool for studying the mechanisms of action of various drugs and neurotransmitters in the brain.
Eigenschaften
CAS-Nummer |
169038-51-1 |
|---|---|
Produktname |
4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione |
Molekularformel |
C15H7IN2O3 |
Molekulargewicht |
390.13 g/mol |
IUPAC-Name |
4-hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7IN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H |
InChI-Schlüssel |
IBHLEOQGTNSRBN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Synonyme |
Indolo[2,1-b]quinazoline-6,12-dione, 4-hydroxy-8-iodo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)










